Cas no 2137099-68-2 (Piperazine, 1-methyl-2-(2-methylpropyl)-, (2R)-)
Piperazine, 1-methyl-2-(2-methylpropyl)-, (2R)- Chemical and Physical Properties
Names and Identifiers
-
- Piperazine, 1-methyl-2-(2-methylpropyl)-, (2R)-
-
- Inchi: 1S/C9H20N2/c1-8(2)6-9-7-10-4-5-11(9)3/h8-10H,4-7H2,1-3H3/t9-/m1/s1
- InChI Key: UZTPIFHFVKDYCQ-SECBINFHSA-N
- SMILES: N1(C)CCNC[C@H]1CC(C)C
Piperazine, 1-methyl-2-(2-methylpropyl)-, (2R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-381258-0.05g |
(2R)-1-methyl-2-(2-methylpropyl)piperazine |
2137099-68-2 | 0.05g |
$1866.0 | 2023-03-02 | ||
| Enamine | EN300-381258-0.1g |
(2R)-1-methyl-2-(2-methylpropyl)piperazine |
2137099-68-2 | 0.1g |
$1955.0 | 2023-03-02 | ||
| Enamine | EN300-381258-0.25g |
(2R)-1-methyl-2-(2-methylpropyl)piperazine |
2137099-68-2 | 0.25g |
$2044.0 | 2023-03-02 | ||
| Enamine | EN300-381258-0.5g |
(2R)-1-methyl-2-(2-methylpropyl)piperazine |
2137099-68-2 | 0.5g |
$2132.0 | 2023-03-02 | ||
| Enamine | EN300-381258-1.0g |
(2R)-1-methyl-2-(2-methylpropyl)piperazine |
2137099-68-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-381258-2.5g |
(2R)-1-methyl-2-(2-methylpropyl)piperazine |
2137099-68-2 | 2.5g |
$4355.0 | 2023-03-02 | ||
| Enamine | EN300-381258-5.0g |
(2R)-1-methyl-2-(2-methylpropyl)piperazine |
2137099-68-2 | 5.0g |
$6441.0 | 2023-03-02 | ||
| Enamine | EN300-381258-10.0g |
(2R)-1-methyl-2-(2-methylpropyl)piperazine |
2137099-68-2 | 10.0g |
$9550.0 | 2023-03-02 |
Piperazine, 1-methyl-2-(2-methylpropyl)-, (2R)- Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on Piperazine, 1-methyl-2-(2-methylpropyl)-, (2R)-
Piperazine, 1-methyl-2-(2-methylpropyl)-, (2R)-: A Comprehensive Overview
The compound Piperazine, 1-methyl-2-(2-methylpropyl)-, (2R)- (CAS No. 2137099-68-2) is a significant organic molecule with a diverse range of applications in various fields. This article delves into its chemical properties, synthesis methods, and recent advancements in its utilization across different industries.
Chemical Structure and Properties: The molecule is characterized by a piperazine ring system, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The substituents at positions 1 and 2 are a methyl group and a 2-methylpropyl group, respectively. The (2R) designation indicates the stereochemistry at the second nitrogen atom, which plays a crucial role in its chemical reactivity and biological activity.
Synthesis Methods: The synthesis of Piperazine, 1-methyl-2-(2-methylpropyl)-, (2R)- involves multiple steps, including nucleophilic substitution and ring-closing reactions. Recent studies have focused on optimizing these processes to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.
Applications in Pharmaceuticals: This compound has garnered attention in the pharmaceutical industry due to its potential as a building block for drug development. It serves as an intermediate in the synthesis of various bioactive molecules, including antibiotics and antiviral agents. Recent research highlights its role in developing novel anti-cancer agents with improved efficacy and reduced side effects.
Role in Material Science: Beyond pharmaceuticals, Piperazine, 1-methyl-2-(2-methylpropyl)-, (2R)- finds applications in material science as a precursor for advanced polymers and coatings. Its ability to form stable complexes with metal ions makes it valuable in the development of coordination polymers and hybrid materials.
Environmental Considerations: As industries increasingly prioritize sustainability, the environmental impact of synthesizing and using this compound has come under scrutiny. Recent studies have explored eco-friendly synthesis routes and recycling methods to minimize waste and reduce carbon footprint.
Future Prospects: The versatility of Piperazine, 1-methyl-2-(2-methylpropyl)-, (2R)- suggests promising future applications across multiple domains. Ongoing research aims to unlock its potential in green chemistry and sustainable manufacturing processes.
In conclusion, Piperazine, 1-methyl-2-(2-methylpropyl)-, (2R)- stands as a testament to the ingenuity of modern chemistry. Its adaptability and wide-ranging applications underscore its importance in contemporary scientific research and industrial practices.
2137099-68-2 (Piperazine, 1-methyl-2-(2-methylpropyl)-, (2R)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)